Bendazac

Description

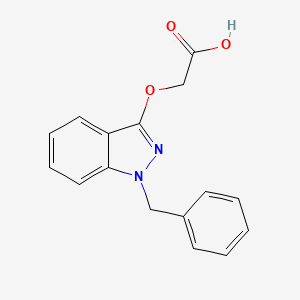

Bendazac is an oxyacetic acid. Despite possessing anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics, most research has revolved around studying and demonstrating the agent's principal action in inhibiting the denaturation of proteins - an effect that has primarily proven useful in managing and delaying the progression of ocular cataracts [A39863. A39863]. Bendazac, however, has since been withdrawn or discontinued in various international regions due to its capability or risk for eliciting hepatotoxicity in patients although a small handful of regions may continue to have the medication available for purchase and use either as a topical anti-inflammatory/analgesic cream or eye drop formulation.

BENDAZAC is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 3 approved indications. It was withdrawn in at least one region.

Properties

IUPAC Name |

2-(1-benzylindazol-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFMCKSPFYVMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23255-99-4 (hydrochloride salt) | |

| Record name | Bendazac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048334 | |

| Record name | Bendazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20187-55-7 | |

| Record name | Bendazac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bendazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendazac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bendazac: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its dual mechanism of action: inhibition of protein denaturation and cyclooxygenase (COX) activity. This technical guide provides an in-depth overview of the synthesis of bendazac, its chemical properties, and its mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Bendazac is an oxyacetic acid derivative recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary therapeutic application has been in the management of cataracts, where it is thought to delay cataractogenesis by preventing the denaturation and aggregation of lens crystallin proteins.[2] Additionally, as an NSAID, bendazac modulates the inflammatory response by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins.[3] This guide will elucidate the synthetic pathways to obtain bendazac and provide a detailed characterization of its physicochemical properties.

Synthesis of Bendazac

The synthesis of bendazac is a multi-step process that can be accomplished through several reported routes. A common and effective pathway involves the initial synthesis of the key intermediate, 1-benzyl-1H-indazol-3-ol, followed by a Williamson ether synthesis to yield the final product.

Synthesis of 1-benzyl-1H-indazol-3-ol

Step 1: Benzylation of Phenylhydrazine (B124118)

The synthesis begins with the benzylation of phenylhydrazine to form α-benzyl phenylhydrazine.

-

Reaction: Phenylhydrazine reacts with benzyl (B1604629) chloride.

-

Significance: This step introduces the benzyl group, which is a key structural feature of bendazac.

Step 2: Cyclization to form 1-benzyl-1H-indazol-3-ol

The α-benzyl phenylhydrazine undergoes a cyclization reaction with urea (B33335) under heated conditions to form the indazolone ring system.

-

Reaction: α-benzyl phenylhydrazine reacts with urea.

-

Product: 1-benzyl-1H-indazol-3-ol (a tautomer of 1-benzyl-1,2-dihydro-3H-indazol-3-one).

Williamson Ether Synthesis of Bendazac

The final step in the synthesis of bendazac is a Williamson ether synthesis, where the hydroxyl group of 1-benzyl-1H-indazol-3-ol is alkylated with a chloroacetic acid derivative.

-

Reaction: 1-benzyl-1H-indazol-3-ol reacts with chloroacetic acid in the presence of a base.

-

Mechanism: The base deprotonates the hydroxyl group of the indazolol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-1H-indazol-3-ol

-

Step 1: Preparation of α-benzyl phenylhydrazine. (Based on the general principles of amine alkylation)

-

In a reaction vessel, dissolve phenylhydrazine in a suitable solvent such as ethanol.

-

Slowly add an equimolar amount of benzyl chloride to the solution while stirring.

-

The reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

Upon cooling, the product, α-benzyl phenylhydrazine hydrochloride, may precipitate and can be isolated by filtration. The free base can be obtained by neutralization with a suitable base.

-

-

Step 2: Cyclization with Urea. [4]

-

Combine α-benzyl phenylhydrazine with urea in a reaction vessel.

-

Heat the mixture to a temperature sufficient to induce cyclization (typically above 150°C).

-

Maintain the temperature for a period of time to allow for the completion of the reaction.

-

The crude product, 1-benzyl-1H-indazol-3-ol, is then purified, for example, by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Synthesis of Bendazac via Williamson Ether Synthesis

-

Deprotonation of 1-benzyl-1H-indazol-3-ol:

-

In a dry reaction flask under an inert atmosphere, dissolve 1-benzyl-1H-indazol-3-ol in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the indazolol.

-

-

Alkylation with Chloroacetic Acid:

-

To the solution of the deprotonated indazolol, add a solution of chloroacetic acid in the same solvent.

-

The reaction mixture is heated (e.g., to 70-110°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude bendazac.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bendazac.

-

Chemical Properties of Bendazac

A thorough understanding of the chemical properties of bendazac is essential for its formulation, delivery, and biological activity.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [5] |

| Molecular Weight | 282.29 g/mol | [5] |

| Melting Point | 158-159 °C | [6] |

| pKa (Strongest Acidic) | 3.66 | (Predicted) |

| logP | 3.06 | (Predicted) |

| Solubility | Insoluble in water; Soluble in chloroform, ethanol, and acetone. | [6] |

| UV max (in Ethanol) | 306 nm | [6] |

Spectroscopic Data

¹H NMR Spectroscopy

-

Interpretation: The ¹H NMR spectrum of bendazac would be expected to show distinct signals for the aromatic protons of the benzyl and indazole ring systems, a singlet for the methylene (B1212753) protons of the benzyl group, a singlet for the methylene protons of the oxyacetic acid moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants would provide detailed structural information.

¹³C NMR Spectroscopy

-

Interpretation: The ¹³C NMR spectrum will show signals for all 16 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the carbons of the aromatic rings, and the methylene carbons.[7]

Infrared (IR) Spectroscopy

-

Interpretation: The IR spectrum of bendazac would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-O stretching vibrations for the ether linkage.

-

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

-

C-H stretching vibrations from the aromatic and methylene groups.

-

Mass Spectrometry (MS)

-

Interpretation: The mass spectrum of bendazac would show the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzyl group, loss of the carboxylic acid moiety, and other characteristic fragmentations of the indazole ring system.

Mechanism of Action

Bendazac exhibits a dual mechanism of action, contributing to its therapeutic effects.

Inhibition of Protein Denaturation

A primary mechanism of bendazac, particularly relevant to its anti-cataract activity, is the inhibition of protein denaturation.[2] Denaturation involves the loss of the native three-dimensional structure of proteins, leading to unfolding and aggregation.[8][9] This can be caused by various stressors, including heat, changes in pH, and chemical agents.[10][11]

Bendazac is believed to stabilize the structure of lens crystallin proteins, making them more resistant to denaturation.[1] It has also been shown to inhibit non-enzymatic glycation and carbamylation of lens proteins, processes that contribute to the formation of advanced glycation end-products (AGEs) and protein cross-linking, which are implicated in cataractogenesis.[1][12][13]

Caption: Bendazac's protective effect on lens proteins.

Inhibition of Cyclooxygenase (COX)

As a non-steroidal anti-inflammatory drug, bendazac inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11][14][15] By blocking this pathway, bendazac reduces the production of pro-inflammatory prostaglandins.

Caption: Bendazac's inhibition of the COX pathway.

Conclusion

Bendazac remains a molecule of significant interest due to its multifaceted mechanism of action. This guide has provided a detailed overview of its synthesis, starting from readily available precursors, and a comprehensive summary of its key chemical and physical properties. The elucidation of its dual role as both a protein anti-denaturant and a COX inhibitor provides a solid foundation for further research and development of novel therapeutics based on its unique pharmacological profile. The detailed protocols and data presented herein are intended to facilitate future investigations into this versatile compound.

References

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Misfolding and Aggregation in Cataract Disease and Prospects for Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of glycation in human lens protein structure change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-1-phenylhydrazine hydrochloride | 5705-15-7 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Protein Posttranslational Modification (PTM) by Glycation: Role in Lens Aging and Age-related Cataractogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandins and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Prostaglandins: What are they? [medicalnewstoday.com]

- 15. Prostaglandins: What They Are and Their Role in the Body [healthline.com]

Bendazac Free Acid vs. Lysine Salt: A Technical Comparison for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendazac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its ability to inhibit protein denaturation, a property that has been leveraged in the treatment of cataracts.[1][2] Like many acidic drug compounds, the formulation of bendazac presents challenges related to its physicochemical properties, primarily its low aqueous solubility. The formation of a salt, specifically the lysine (B10760008) salt, is a critical strategy employed to overcome these limitations. This technical guide provides an in-depth comparison of the core characteristics of bendazac free acid and its L-lysine salt, offering a quantitative and methodological framework for researchers and drug developers. The data underscores the significant advantages of the lysine salt form in enhancing solubility and improving pharmacokinetic parameters essential for effective oral drug delivery.

Physicochemical Characteristics

The selection of a drug's physical form is a cornerstone of pharmaceutical development, directly influencing its stability, dissolution, and bioavailability. Bendazac, an oxyacetic acid, is poorly soluble in its free acid form.[3] The creation of the L-lysine salt dramatically alters these foundational properties. A direct comparison highlights the advantages conferred by salt formation.

A study investigating L-lysine as an excipient confirmed its role in enhancing the solubility of bendazac, a BCS Class II drug.[4][5] The formation of the lysine salt leads to a significant improvement in aqueous solubility, a critical factor for oral absorption.[4][5]

Table 1: Comparative Physicochemical Properties

| Property | Bendazac Free Acid | Bendazac Lysine Salt | Significance in Drug Development |

| Molecular Weight | 282.29 g/mol [6] | 428.49 g/mol [7] | Affects molar concentration calculations and formulation mass. |

| Melting Point | 161-163 °C | 178-181 °C | Higher melting point of the salt suggests greater crystal lattice energy and potentially higher stability. |

| pKa (Predicted) | 2.89 (Strongly Acidic) | Not directly applicable; salt of a weak acid and a weak base. | The low pKa of the free acid contributes to its poor solubility in acidic gastric fluid. |

| Aqueous Solubility | Insoluble[3] | 86 mg/mL (in water at 25°C) | The >1000-fold increase in solubility is the primary advantage, enabling faster dissolution and absorption.[4][5] |

Pharmacokinetic Profiles

The enhanced solubility of bendazac lysine salt translates directly to superior pharmacokinetic performance for oral administration. The lysine salt is better and more rapidly absorbed than the parent free acid.[1] This leads to a faster onset of action and more reliable therapeutic plasma concentrations.

Following a single 500 mg oral dose of bendazac lysine in healthy volunteers, maximum plasma concentrations (Cmax) ranging from 35 to 55 mg/L are achieved within a short time to maximum concentration (Tmax) of 0.5 to 1 hour.[6] The plasma elimination half-life is approximately 3.5 hours. While specific quantitative data for the oral administration of the free acid is scarce due to its poor absorption, the established principles of pharmaceutical science allow for a qualitative comparison.

Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)

| Parameter | Bendazac Free Acid (Predicted) | Bendazac Lysine Salt | Rationale for Difference |

| Cmax (Peak Plasma Conc.) | Significantly Lower | 35 - 55 mg/L[6] | Poor solubility of the free acid leads to dissolution-rate-limited absorption, resulting in lower peak plasma levels. |

| Tmax (Time to Peak Conc.) | Slower | 0.5 - 1 hour[6] | Rapid dissolution of the highly soluble salt form allows for faster absorption from the gastrointestinal tract. |

| Bioavailability (F) | Low | High | The improved solubility and subsequent absorption of the lysine salt lead to substantially greater overall systemic exposure.[1] |

| Plasma Elimination Half-life (t½) | ~3.5 hours (if absorbed) | ~3.5 hours | Once absorbed into the systemic circulation, the elimination kinetics of the bendazac molecule are independent of the initial salt form. |

Mechanism of Action: Signaling Pathway

Bendazac's primary mechanism as an NSAID involves the non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, bendazac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Its other noted effect is the inhibition of protein denaturation, which is the basis for its use in treating cataracts.[1][2]

Caption: Bendazac inhibits COX-1 and COX-2 enzymes.

Experimental Protocols

The data presented in this guide are derived from standard methodologies in pharmaceutical sciences. Below are generalized protocols for determining the key parameters discussed.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in a specific medium.

-

Objective: To measure the saturation concentration of Bendazac Free Acid and Bendazac Lysine Salt in aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

-

Materials: Bendazac (acid and salt forms), appropriate buffer solutions, validated HPLC system with UV detector.

-

Procedure:

-

Add an excess amount of the test compound to a sealed flask containing a known volume of the buffer.

-

Agitate the flask in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove undissolved particles.

-

Dilute the filtrate appropriately and quantify the concentration of the dissolved drug using a validated HPLC method.

-

The experiment is performed in triplicate for each compound and buffer system.

-

Caption: Workflow for solubility determination.

In-Vivo Pharmacokinetic Study (Oral Dosing)

This protocol outlines a typical study to determine key pharmacokinetic parameters in a preclinical model or human volunteers.

-

Objective: To determine and compare the Cmax, Tmax, and AUC of Bendazac Free Acid and Bendazac Lysine Salt after a single oral dose.

-

Design: A randomized, crossover study design is typically employed.

-

Procedure:

-

Subjects are fasted overnight prior to drug administration.

-

A single oral dose of the formulation (e.g., 500 mg of Bendazac Lysine Salt or a molar equivalent of the free acid in a suitable vehicle) is administered.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of bendazac in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the resulting plasma concentration-time data using non-compartmental analysis.

-

Caption: Logic flow for a comparative PK study.

Conclusion

The conversion of bendazac free acid to its L-lysine salt is a clear and effective strategy for overcoming the inherent biopharmaceutical limitations of the parent molecule. The salt form provides a dramatic increase in aqueous solubility, which directly facilitates faster dissolution and enhanced absorption, leading to a more favorable pharmacokinetic profile for oral administration. For drug development professionals, this comparison illustrates the profound impact of salt selection on a drug's clinical viability and performance, transforming a poorly soluble compound into an effective oral therapeutic.

References

- 1. Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bendazac CAS#: 20187-55-7 [m.chemicalbook.com]

- 5. Bendazac L-lysine | CAS#:81919-14-4 | Chemsrc [chemsrc.com]

- 6. Bendazac Lysine | Semantic Scholar [semanticscholar.org]

- 7. go.drugbank.com [go.drugbank.com]

In Vitro Antioxidant Activity of Bendazac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been primarily recognized for its anti-cataract properties, which are largely attributed to its ability to prevent the denaturation of lens proteins.[1][2] Emerging research, however, has also highlighted the in vitro antioxidant capabilities of Bendazac and its principal metabolite, 5-hydroxybendazac (B1199827). This technical guide provides a comprehensive overview of the current understanding of Bendazac's antioxidant activity, detailing the experimental evidence and methodologies from available scientific literature.

Core Antioxidant Mechanisms

Bendazac and its metabolite exhibit antioxidant effects through several mechanisms, including direct free radical scavenging and metal chelation.[3] While some studies suggest that Bendazac's protective effects are more closely linked to its interaction with proteins rather than direct radical scavenging, there is evidence of its activity in various in vitro antioxidant assays.[1]

Signaling Pathway of Bendazac's Antioxidant and Anti-inflammatory Action

Caption: Bendazac's dual antioxidant and anti-inflammatory pathways.

Quantitative Analysis of Antioxidant Activity

While several studies have qualitatively confirmed the antioxidant properties of Bendazac and its metabolite, specific quantitative data, such as IC50 values, are not extensively reported in publicly available literature. The following tables summarize the observed activities based on the available information.

Table 1: Summary of In Vitro Antioxidant Activities of Bendazac and 5-Hydroxybendazac

| Assay | Test Substance | Observed Activity | Reference |

| DPPH Radical Scavenging | 5-Hydroxybendazac | Reduction of the DPPH free radical | [3] |

| Hydroxyl Radical Scavenging | Bendazac | Scavenging of hydroxyl radicals | [4] |

| Superoxide Radical Scavenging | Bendazac | Scavenging of superoxide radicals | [4] |

| Metal Chelation | Bendazac | Competition with ferrozine (B1204870) for ferrous ions | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro antioxidant assays that have been used to evaluate Bendazac and its metabolite. These are generalized protocols and the specific parameters for Bendazac testing may have varied in the original studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of Bendazac or 5-hydroxybendazac in a suitable solvent.

-

-

Reaction Mixture:

-

In a test tube or microplate well, mix the DPPH solution with a specific volume of the sample solution.

-

A control is prepared using the solvent instead of the sample solution.

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radicals, often generated via a Fenton-type reaction.

Experimental Workflow:

Caption: Workflow for the hydroxyl radical scavenging assay.

Protocol:

-

Reaction Mixture:

-

In a test tube, combine a solution of FeSO4, H2O2 (to generate hydroxyl radicals), and a detector molecule such as deoxyribose.

-

Add different concentrations of the Bendazac solution to the mixture.

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.

-

-

Detection:

-

Stop the reaction and induce color development by adding reagents like thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

-

Heat the mixture (e.g., in a water bath) to facilitate the reaction between degraded deoxyribose and TBA, forming a pink chromogen.

-

-

Measurement:

-

After cooling, measure the absorbance of the solution at approximately 532 nm.

-

-

Calculation:

-

The scavenging activity is calculated based on the reduction in absorbance in the presence of the sample compared to the control.

-

Superoxide Radical (O2•-) Scavenging Assay

This assay assesses the ability of a compound to scavenge superoxide radicals, which can be generated enzymatically (e.g., xanthine/xanthine oxidase system) or non-enzymatically.

Experimental Workflow:

References

- 1. Mechanism of the scavenger-like activity of bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and bendazac provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the activity of Bendalina (bendazac L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Bendazac's Interaction with Cyclooxygenase Enzymes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bendazac and its Dual Mechanism of Action

Bendazac, chemically known as 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, is a multifaceted therapeutic agent.[1] Its principal and most studied effect is the inhibition of protein denaturation, which has led to its primary application in the management and prevention of cataracts.[4][5][6] This is achieved by stabilizing lens proteins, particularly crystallins, preventing their aggregation and the subsequent opacification of the lens.[1][3][7]

Concurrently, bendazac exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory properties characteristic of NSAIDs.[4][5] These effects are attributed to its ability to modulate the activity of cyclooxygenase (COX) enzymes, thereby inhibiting the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2][3][5]

The Cyclooxygenase (COX) Pathway: The Target of Bendazac's Anti-Inflammatory Action

The anti-inflammatory effects of bendazac are mediated through its interaction with the arachidonic acid cascade, specifically by inhibiting the COX enzymes. There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The inhibition of these enzymes by NSAIDs is the cornerstone of their therapeutic effects. The following diagram illustrates the signaling pathway from arachidonic acid to the production of prostaglandins and thromboxanes.

Caption: The Arachidonic Acid Cascade and the Site of Bendazac Inhibition.

Quantitative Analysis of Bendazac's COX Inhibition

A comprehensive understanding of an NSAID's pharmacological profile requires quantitative data on its inhibitory potency against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values (IC50 COX-2 / IC50 COX-1) provides a selectivity index, which is crucial for predicting the therapeutic window and potential side effects.

Despite a thorough review of the scientific literature, specific IC50 values for bendazac's inhibition of COX-1 and COX-2 are not publicly available. The following tables are presented as a template to be populated with experimental data derived from the protocols outlined in the subsequent section.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Bendazac

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Bendazac | Data to be determined | Data to be determined | Data to be determined |

| Ibuprofen (Reference) | Literature Value | Literature Value | Literature Value |

| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value |

Table 2: Inhibition of Prostaglandin and Thromboxane Production in Cell-Based Assays

| Assay Type | Cell Type | Stimulant | Measured Product | Bendazac IC50 (µM) |

| COX-1 Activity | Human Platelets | Arachidonic Acid | Thromboxane B2 | Data to be determined |

| COX-2 Activity | Human Whole Blood | Lipopolysaccharide (LPS) | Prostaglandin E2 | Data to be determined |

Experimental Protocols for Assessing COX Inhibition

The following are detailed methodologies that can be employed to determine the quantitative inhibitory effects of bendazac on COX-1 and COX-2.

In Vitro Cyclooxygenase Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX enzymes.

-

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Bendazac

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

-

Arachidonic acid

-

Known COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib) for positive controls

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of bendazac in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Reconstitute COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.

-

To each well of the 96-well plate, add the reaction mixture.

-

Add the bendazac dilutions to the test wells. Add solvent alone to control wells.

-

Add the COX-1 or COX-2 enzyme solution to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each bendazac concentration and determine the IC50 value.

-

Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

-

Materials:

-

Freshly drawn human venous blood

-

Bendazac

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

-

-

Procedure for COX-1 Activity (TXB2 Production):

-

Aliquot whole blood into tubes containing various concentrations of bendazac or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce maximal TXB2 production.

-

Centrifuge the samples to separate the serum.

-

Measure the TXB2 concentration in the serum using an EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Procedure for COX-2 Activity (PGE2 Production):

-

Aliquot whole blood into tubes.

-

Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.

-

Add various concentrations of bendazac or vehicle control and incubate for 1 hour at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Bendazac's Primary Mechanism: Inhibition of Protein Denaturation

While the focus of this paper is on COX inhibition, it is crucial to acknowledge bendazac's primary therapeutic role in cataract treatment through the inhibition of protein denaturation. The following workflow illustrates the experimental procedure to assess this activity.

Caption: Workflow for the In Vitro Protein Denaturation Inhibition Assay.

Conclusion

Bendazac is a therapeutic agent with a dual mechanism of action, targeting both protein denaturation for cataract treatment and cyclooxygenase enzymes for its anti-inflammatory effects. While its role as a protein anti-denaturant is well-documented, a significant gap exists in the public domain regarding specific quantitative data on its COX-1 and COX-2 inhibitory activity. The experimental protocols detailed in this whitepaper provide a clear roadmap for researchers to determine the IC50 values and selectivity index of bendazac. Such data are indispensable for a comprehensive understanding of its pharmacological profile, enabling a more informed assessment of its therapeutic potential and risk-benefit ratio in the context of inflammatory conditions. Further research to elucidate these quantitative parameters is strongly encouraged to fully characterize bendazac as a non-steroidal anti-inflammatory drug.

References

- 1. What is the mechanism of Bendazac? [synapse.patsnap.com]

- 2. What is Bendazac used for? [synapse.patsnap.com]

- 3. What is Bendazac Lysine used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]

The Rise and Fall of a Promising Anti-Cataract Agent: A Technical Guide to the Discovery and History of Bendazac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataracts, the opacification of the eye's crystalline lens, remain the leading cause of blindness worldwide. While surgical intervention is the standard of care, the prospect of a pharmacological treatment to prevent or reverse cataract formation has been a long-standing goal in ophthalmology. In the latter half of the 20th century, a promising candidate emerged: Bendazac. This non-steroidal anti-inflammatory drug (NSAID) garnered significant attention for its potential as an anti-cataract agent. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of Bendazac for the treatment of cataracts, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Discovery and Early Development

Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, was initially developed for its anti-inflammatory properties. Its principal effect, however, was identified as the inhibition of protein denaturation.[1][2] This characteristic made it a compelling candidate for cataract therapy, as the clouding of the lens is primarily due to the denaturation and aggregation of its structural proteins, the crystallins.[3][4] The lysine (B10760008) salt of Bendazac was found to be better absorbed after oral administration and was the primary formulation used in clinical investigations.[1][2]

Mechanism of Action: A Multifaceted Approach

Bendazac's potential as an anti-cataract agent was attributed to a multi-pronged mechanism of action, primarily centered around the stabilization of lens proteins.[3][4] Its therapeutic effects were believed to stem from its ability to counteract several key pathological processes involved in cataractogenesis.

Inhibition of Protein Denaturation

The core of Bendazac's anti-cataract activity lies in its ability to prevent the denaturation of lens crystallins.[3][4] This protective effect was demonstrated against various denaturing agents, including heat and ultraviolet radiation.[4] By maintaining the native conformation of crystallins, Bendazac was thought to prevent their aggregation and the subsequent formation of opacities.

Anti-Glycation Activity

Non-enzymatic glycation of lens proteins is a significant contributor to cataract formation, particularly in diabetic patients. This process leads to the formation of advanced glycation end-products (AGEs), which promote protein cross-linking and aggregation.[3] Bendazac and its major metabolite, 5-hydroxybendazac, were shown to inhibit the glycation of lens proteins, thereby preserving their structure and function.[1][5]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the eye's antioxidant defenses, is a major factor in the development of age-related cataracts.[6][7][8] Bendazac exhibited antioxidant activity by scavenging free radicals, thus protecting lens proteins and other cellular components from oxidative damage.[3][4]

Anti-Inflammatory Effects

As an NSAID, Bendazac possesses anti-inflammatory properties.[2][3] It is believed to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[3] By mitigating inflammation within the eye, Bendazac could further contribute to a healthier lens environment.

Aldose Reductase Inhibition

In diabetic cataracts, the polyol pathway plays a crucial role. The enzyme aldose reductase converts excess glucose into sorbitol, which accumulates in the lens, causing osmotic stress and contributing to cataract formation.[3][9] Bendazac was shown to inhibit aldose reductase, suggesting a particular benefit for diabetic patients.[3][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams were created using the DOT language for Graphviz.

Quantitative Data Summary

Several studies have provided quantitative data on the efficacy of Bendazac in both preclinical and clinical settings. The following tables summarize some of the key findings.

| Clinical Trial in Diabetic Patients | Baseline (Mean ± SD) | 6 Months Post-Treatment (Mean ± SD) | p-value |

| Lens Transmittance (t) | 0.813 ± 0.040 | 0.823 ± 0.037 | < 0.05 |

| Data from a study on 20 diabetic patients treated with oral Bendazac lysine (500 mg, 3 times daily).[12] |

| In Vitro Inhibition of Human Lens Crystallin Glycation | Inhibition of Fluorescence Development |

| Bendazac lysine (20 mM) | 67% |

| Bendazac sodium salt (20 mM) | 35% |

| Inhibition of the formation of fluorescent advanced glycation products.[5] |

| In Vitro Inhibition of Human Lens Epithelial Cell Adhesion | Concentration | % Inhibition (Mean) | p-value |

| Bendazac | 33 µM | 15% | Not Significant |

| 100 µM | 32% | < 0.05 | |

| 300 µM | 54% | < 0.01 | |

| Dose-dependent inhibition of HLE-B3 cell adhesion to PMMA intraocular lenses.[13] |

| Pharmacokinetic Parameters of Oral Bendazac Lysine (500 mg) in Healthy Humans | Parameter | Value (Mean ± SD or Range) |

| Cmax (mg/L) | 35 - 55 | |

| Tmax (hours) | 0.5 - 1 | |

| Volume of Distribution (L/kg) | 0.16 | |

| Plasma Protein Binding | >99% | |

| Elimination Half-life (hours) | 3.5 (mean) | |

| Pharmacokinetic profile following a single oral dose.[4] |

Experimental Protocols

In Vitro Inhibition of Heat-Induced Protein Denaturation

A common method to assess the anti-denaturation activity of a compound like Bendazac involves monitoring the turbidity of a protein solution upon heating.

-

Materials:

-

Bovine Serum Albumin (BSA) or isolated lens crystallins

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Bendazac solution at various concentrations

-

Spectrophotometer

-

-

Protocol:

-

Prepare a solution of BSA or crystallins in PBS.

-

In a series of test tubes, mix the protein solution with different concentrations of Bendazac. A control tube should contain the protein solution with the vehicle used to dissolve Bendazac.

-

Incubate the tubes at a denaturing temperature (e.g., 65-75°C) for a specified period (e.g., 15-30 minutes).

-

After incubation, cool the tubes to room temperature.

-

Measure the absorbance (turbidity) of each solution at a specific wavelength (e.g., 400-600 nm) using a spectrophotometer.

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

In Vitro Anti-Glycation Assay

This protocol is designed to evaluate the ability of Bendazac to inhibit the formation of advanced glycation end-products (AGEs).

-

Materials:

-

Bovine Serum Albumin (BSA) or isolated lens crystallins

-

Glucose or fructose (B13574) solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Bendazac solution at various concentrations

-

Fluorometer

-

-

Protocol:

-

Prepare a reaction mixture containing the protein solution, a high concentration of the reducing sugar (e.g., 500 mM fructose), and PBS.

-

Add different concentrations of Bendazac to the reaction mixtures. A control mixture should not contain Bendazac.

-

Incubate the mixtures in the dark at 37°C for an extended period (e.g., 7-14 days) to allow for the formation of AGEs.

-

After incubation, measure the fluorescence of the solutions using a fluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm, which is characteristic of certain AGEs.

-

The percentage inhibition of glycation is calculated by comparing the fluorescence intensity of the Bendazac-treated samples to the control.

-

Clinical Evidence and Eventual Decline

Early clinical studies on Bendazac showed promising results. A long-term, double-masked, placebo-controlled trial utilizing Scheimpflug photography and densitometric image analysis demonstrated that Bendazac lysine significantly slowed the increase in light scattering in the anterior cortex and nucleus of the lens in patients with senile cataracts.[14] Another study in diabetic patients showed a statistically significant improvement in lens transmittance after six months of treatment with oral Bendazac lysine.[12]

Despite these encouraging findings, Bendazac's journey as an anti-cataract agent was not without its challenges. While generally well-tolerated, side effects such as gastrointestinal disturbances were reported with oral administration.[2] More significantly, concerns arose regarding its potential for hepatotoxicity, which ultimately led to its withdrawal from the market in several countries.

Conclusion and Future Perspectives

The story of Bendazac as a potential anti-cataract agent is a valuable case study in drug development. It highlighted the feasibility of a pharmacological approach to cataract management and underscored the importance of targeting multiple pathogenic pathways, including protein denaturation, glycation, and oxidative stress. While Bendazac itself is no longer a viable option due to safety concerns, the research it spurred has paved the way for the investigation of other compounds with similar mechanisms of action but improved safety profiles. The detailed experimental protocols and the understanding of the complex signaling pathways involved in cataractogenesis that were refined during the Bendazac era continue to inform the search for a safe and effective medical treatment for cataracts. The ultimate goal remains to offer a non-invasive alternative to surgery, and the lessons learned from Bendazac will undoubtedly contribute to achieving this objective.

References

- 1. The major metabolite of bendazac inhibits the glycosylation of soluble lens proteins: a possible mechanism for a delay in cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Stress in Cataract Formation: Is There a Treatment Approach on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OXIDATIVE STRESS IN CATARACTOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative stress and antioxidants in cataract development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldose reductase, ocular diabetic complications and the development of topical Kinostat(®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of bendazac-lysine and 5-hydroxybendazac, its main metabolite, in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bendazac lysine inhibition of human lens epithelial cell adhesion to polymethylmethacrylate intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bendazac lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bendazac and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been a subject of interest primarily for its application in the management of cataracts, owing to its ability to inhibit protein denaturation.[1] Chemically, it is 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid. The therapeutic potential of Bendazac and its derivatives necessitates robust analytical methodologies for their characterization and quality control. This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the analysis of Bendazac and its analogues, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide includes structured data tables, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the spectroscopic properties of these compounds.

Physicochemical Properties of Bendazac

A foundational understanding of the physicochemical properties of Bendazac is essential for its spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [2] |

| Molecular Weight | 282.29 g/mol | [2] |

| Melting Point | 158-159 °C | [3] |

| Appearance | Odorless, crystalline powder | [3] |

| Solubility | Insoluble in water; Soluble in chloroform, ethanol, acetone | [3] |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Bendazac, relying on the principle of light absorption by chromophoric groups within the molecule.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Bendazac | Not Specified | 306 | E1%1cm 191[3] |

| Generic Indazole Derivatives | Methanol (B129727) | ~280-310 | Varies with substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Bendazac, allowing for the unambiguous assignment of protons and carbons. The data presented below are typical chemical shifts for the indazole core, which constitutes the backbone of Bendazac.

¹H NMR (Proton NMR) Data (Typical Values for 1H-Indazole Core)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | >10 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H3 | ~8.1 | Singlet | Characteristic signal for the C3 proton of the pyrazole (B372694) ring.[4] |

| H4, H5, H6, H7 | 7.1 - 7.8 | Multiplet | Aromatic protons of the fused benzene (B151609) ring; coupling patterns depend on substitution.[4] |

¹³C NMR (Carbon NMR) Data (Typical Values for 1H-Indazole Core)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C3 | ~135-141 | |

| C3a | ~120-125 | |

| C4 | ~120-128 | |

| C5 | ~120-128 | |

| C6 | ~120-128 | |

| C7 | ~109-115 | |

| C7a | ~139-142 |

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of Bendazac, aiding in its identification and structural elucidation.

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Bendazac | Positive | 283.10 | Fragmentation would likely involve cleavage of the ether linkage and the benzyl (B1604629) group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Bendazac molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=C and C=N (Aromatic Rings) | Stretching | 1620-1450 |

| C-O (Ether and Carboxylic Acid) | Stretching | 1320-1000 |

| N-H (Indazole) | Stretching | 3150-3000 (broad)[4] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Bendazac and its derivatives. Instrument parameters should be optimized for the specific compound and analytical goals.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of Bendazac in a suitable UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to fall within the linear range of the spectrophotometer.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum from 200 to 400 nm against a solvent blank.

-

Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the Bendazac sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of Bendazac.

Bendazac's Mechanism of Action

References

Bendazac's Impact on Lens Crystallin Structure: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cataracts, the leading cause of blindness globally, are characterized by the opacification of the lens due to the aggregation of crystallin proteins. Bendazac, a non-steroidal anti-inflammatory drug, has demonstrated potential as an anti-cataract agent primarily through its ability to inhibit protein denaturation. This technical guide provides a comprehensive overview of the existing research on Bendazac's effects on the structure of lens crystallins. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized, and visualizes the proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-cataract therapies.

Introduction

The transparency of the ocular lens is maintained by the highly concentrated and ordered arrangement of crystallin proteins. With age and under various pathological conditions, such as diabetes, these proteins can undergo denaturation, aggregation, and cross-linking, leading to the formation of light-scattering opacities characteristic of cataracts.[1] Pharmacological intervention to prevent or slow this process is a significant area of research.

Bendazac has emerged as a compound of interest due to its demonstrated ability to inhibit the denaturation of proteins.[2] Its proposed anti-cataract activity is multifaceted, involving the stabilization of crystallin structure, inhibition of non-enzymatic glycation, and potential antioxidant effects. This guide will delve into the technical details of these mechanisms, presenting the available quantitative data and experimental methodologies to facilitate a deeper understanding of Bendazac's potential in cataract treatment.

Quantitative Data on Bendazac's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of Bendazac on lens crystallins and related cataract models.

Table 1: In Vitro Inhibition of Protein Modification by Bendazac

| Parameter | Model System | Bendazac Formulation | Concentration | % Inhibition | Reference |

| Glycation-induced Fluorescence | Human Lens Crystallins + Glucose/Fructose | Bendazac Lysine (B10760008) | 20 mM | 67% | [3] |

| Glycation-induced Fluorescence | Human Lens Crystallins + Glucose/Fructose | Bendazac Sodium Salt | 20 mM | 35% | [3] |

| Furosine Levels (Glycation) | Human Lens Crystallins + Glucose/Fructose | Bendazac Lysine or Sodium Salt | 20 mM | ~40% | [3] |

| Lens Epithelial Cell Adhesion | Human Lens Epithelial Cells on PMMA IOLs | Bendazac Lysine | 33 µM | 15% | [4] |

| Lens Epithelial Cell Adhesion | Human Lens Epithelial Cells on PMMA IOLs | Bendazac Lysine | 100 µM | 32% | [4] |

| Lens Epithelial Cell Adhesion | Human Lens Epithelial Cells on PMMA IOLs | Bendazac Lysine | 300 µM | 54% | [4] |

Table 2: In Vivo and Ex Vivo Effects of Bendazac in Cataract Models

| Model | Animal | Bendazac Lysine Dosage | Parameter Measured | Outcome | Reference |

| X-ray Induced Cataract | Rabbit | Not specified | Insoluble Protein Concentration (12 weeks post-irradiation) | 18.3% in treated vs. 52.3% in untreated | [5] |

| X-ray Induced Cataract | Rabbit | Not specified | Reduced Glutathione (B108866) (GSH) Decrease (12 weeks post-irradiation) | 69% decrease in treated vs. 92% decrease in untreated | [5] |

| X-ray Induced Cataract | Rabbit | Not specified | Soluble Protein Sulfhydryl Group Decrease (12 weeks post-irradiation) | 12% decrease in treated vs. 47% decrease in untreated | [5] |

| Intense Light-Induced Retinal Damage | Rat | 50 mg/kg (oral, TID for 3 days, then once) | Retinal Damage Score (0-5) | 1.72 (treated) vs. 2.23 (control) | [6] |

| Intense Light-Induced Retinal Damage | Rat | 100 mg/kg (oral, TID for 3 days, then once) | Retinal Damage Score (0-5) | 1.54 (treated) vs. 2.23 (control) | [6] |

| Intense Light-Induced Retinal Damage | Rat | 200 mg/kg (oral, TID for 3 days, then once) | Retinal Damage Score (0-5) | 1.40 (treated) vs. 2.23 (control) | [6] |

| Senile Cataract Progression | Human | 1.5 g/day (oral) | Lens Light Scattering (Scheimpflug Photography) | Significantly less increase over time in treated group vs. placebo | [7] |

Proposed Mechanisms of Action

Bendazac's protective effect on lens crystallins is believed to occur through several interconnected mechanisms. These include direct stabilization of the protein structure, inhibition of detrimental post-translational modifications, and maintenance of the cellular antioxidant defense system.

Inhibition of Protein Denaturation and Aggregation

The primary mechanism attributed to Bendazac is its ability to inhibit the denaturation of proteins, a critical initiating step in cataract formation.[2] By binding to crystallins, Bendazac is thought to stabilize their native conformation, making them more resistant to stressors like heat, UV radiation, and chemical agents.

Bendazac's primary role in preventing crystallin denaturation and aggregation.

Anti-Glycation Activity

Non-enzymatic glycation, the reaction of sugars with proteins, is a significant contributor to the development of diabetic cataracts. This process leads to the formation of advanced glycation end-products (AGEs), which can cause cross-linking and aggregation of crystallins. Bendazac has been shown to inhibit the formation of these fluorescent AGEs.[3]

Inhibition of advanced glycation end-product formation by Bendazac.

Maintenance of the Glutathione Redox Cycle

The lens has a robust antioxidant system, with glutathione (GSH) playing a central role in protecting against oxidative damage. In cataractous lenses, levels of reduced GSH are often depleted. Studies have shown that Bendazac treatment can help maintain higher levels of GSH in the lens under oxidative stress, such as that induced by X-rays.[5] This suggests that Bendazac may help preserve the function of the glutathione redox cycle.

Bendazac's potential role in maintaining the glutathione redox cycle.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating Bendazac's effects.

In Vitro Glycation of Human Lens Crystallins

-

Objective: To evaluate the ability of Bendazac to inhibit the in vitro glycation of human lens crystallins.

-

Protocol Summary:

-

Water-soluble (WS) crystallins are incubated with reducing sugars (glucose and fructose).

-

Bendazac L-lysine or sodium salt is added to the incubation mixture at a specified concentration (e.g., 20 mM).

-

The efficiency of inhibition is evaluated by measuring:

-

Browning: Spectrophotometric measurement of color development.

-

Glycation: Determined by measuring the decrease in tyrosine content.

-

AGE Formation: Assessed by measuring the specific NTP-fluorescence.[3]

-

-

-

Workflow:

Workflow for in vitro glycation assay.

X-ray Induced Cataract Model in Rabbits

-

Objective: To study the effect of Bendazac on biochemical parameters in rabbit lenses after X-ray irradiation.

-

Protocol Summary:

-

Rabbits are subjected to a single dose of X-rays (e.g., 2000 rads) to induce cataract formation.

-

A group of irradiated rabbits is treated with Bendazac L-lysine.

-

At different time points post-irradiation (e.g., 6, 8, and 12 weeks), lenses are collected.

-

Biochemical parameters are measured, including:

-

Soluble and insoluble protein concentrations.

-

Reduced glutathione (GSH) levels.

-

Sulfhydryl and disulfide group content.

-

Water content.[5]

-

-

-

Workflow:

Workflow for X-ray induced cataract model.

Scheimpflug Photography for Cataract Assessment

-

Objective: To objectively evaluate changes in lens opacity in clinical trials of Bendazac.

-

Protocol Summary:

-

Baseline Scheimpflug photographs of the patient's lens are taken.

-

Patients are randomized to receive Bendazac or a placebo over a defined period (e.g., 18 months).

-

Scheimpflug photographs are taken at regular intervals (e.g., 6, 12, and 18 months).

-

Image analysis is performed to quantify changes in light scattering (film blackening) in different sections of the lens (anterior capsule, cortex, nucleus).

-

Statistical analysis is used to compare the progression of lens opacification between the treated and placebo groups.[7]

-

-

Workflow:

Workflow for clinical assessment using Scheimpflug photography.

Conclusion and Future Directions

The available evidence strongly suggests that Bendazac exerts a protective effect on lens crystallins, primarily by inhibiting their denaturation and aggregation. Furthermore, its ability to counteract non-enzymatic glycation and support the lens's antioxidant defenses provides additional mechanisms for its potential anti-cataract activity.

While the existing data is promising, further research is warranted to fully elucidate the therapeutic potential of Bendazac. Specifically, studies providing more detailed quantitative data, such as IC50 values for the inhibition of heat- and UV-induced crystallin aggregation, would be invaluable for dose-response modeling. Additionally, a more in-depth exploration of the specific molecular interactions between Bendazac and crystallin proteins, as well as the downstream signaling pathways affected, will be crucial for optimizing its clinical application and for the development of next-generation anti-cataract drugs. The detailed protocols and compiled data in this guide are intended to serve as a solid foundation for these future research endeavors.

References

- 1. Current Trends in the Pharmacotherapy of Cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bendazac lysine inhibition of human lens epithelial cell adhesion to polymethylmethacrylate intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of bendazac L-lysine salt on X-ray-induced cataract in the rabbit lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pretreatment with bendazac attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bendazac lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Bendazac

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of bendazac, a non-steroidal anti-inflammatory drug (NSAID) also investigated for its anti-cataract properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics

Bendazac, when administered orally as its lysine (B10760008) salt, is well-absorbed. Its pharmacokinetic profile has been studied in healthy volunteers as well as in specific patient populations, such as those with hepatic or renal impairment.

Absorption

Bendazac is readily absorbed from the gastrointestinal tract following oral administration. The use of the lysine salt enhances its absorption compared to the parent compound.[1]

Table 1: Absorption Pharmacokinetic Parameters of Bendazac (500 mg oral dose)

| Parameter | Healthy Volunteers | Reference |

| Cmax (Maximum Plasma Concentration) | 35 - 55 mg/L | [2][3] |

| 65 - 66 mg/L | [4] | |

| Tmax (Time to Cmax) | 0.5 - 1 hour | [2][3] |

| ~0.98 hours | [4] |

Distribution

Bendazac exhibits a high degree of binding to plasma proteins, primarily albumin, and has a relatively small volume of distribution.

Table 2: Distribution Pharmacokinetic Parameters of Bendazac

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 0.16 L/kg | [2][3] |

| Protein Binding | >99% (to plasma albumin) | [2] |

In patients with renal failure undergoing hemodialysis, there is a significant increase in the unbound fraction of bendazac, which consequently leads to an increased apparent volume of distribution.[5]

Metabolism

The primary route of elimination for bendazac is through metabolism in the liver. The major metabolite is 5-hydroxybendazac (B1199827), which is pharmacologically active and contributes to the drug's effects.[3][6] This metabolite can inhibit the glycosylation of lens proteins, which is a proposed mechanism for its anti-cataract action.[3] Both the parent drug and its primary metabolite can undergo glucuronidation.[2][3][6] While hepatic metabolism is the main elimination pathway, there is limited information available regarding the specific enzymes responsible for bendazac's metabolism.[2][3]

Caption: Metabolic pathway of Bendazac.

Excretion

Bendazac and its metabolites are primarily excreted in the urine. A significant portion of the administered dose is eliminated as the hydroxylated metabolite and its glucuronide conjugate.

Table 3: Excretion Pharmacokinetic Parameters of Bendazac

| Parameter | Healthy Volunteers | Reference |

| Plasma Elimination Half-life (t½) | Mean: 3.5 hours (Range: 1.7 - 5.2 hours) | [2][3] |

| ~6.2 hours | [4] | |

| Plasma Clearance (CL) | Mean: 0.033 L/h/kg (Range: 0.018 - 0.054 L/h/kg) | [2][3] |

| Renal Excretion (as 5-hydroxybendazac and its glucuronide) | >60% of administered dose | [2][3][5][6] |

| Renal Excretion (as unchanged drug and bendazac glucuronide) | ~15% of administered dose | [2][3] |

| Renal Excretion (as unchanged drug in 24h) | ~5.4 - 5.6% of administered dose | [4] |

In patients with hepatic cirrhosis, the plasma clearance of bendazac is decreased by about half, leading to a twofold increase in its half-life.[6] In contrast, renal insufficiency does not significantly alter the elimination half-life, although the systemic availability of the 5-hydroxybendazac metabolite is increased.[5]

Experimental Protocols

The pharmacokinetic parameters of bendazac have been determined through clinical studies involving healthy volunteers and patient populations. A general methodology for these studies is outlined below.

Study Design

Pharmacokinetic studies of bendazac have typically employed a single-dose, open-label design.[4][5][6] Some studies have used a randomized crossover design to compare different formulations.[4]

Subjects and Dosing

Studies have been conducted in healthy adult volunteers, as well as in patients with hepatic cirrhosis or renal insufficiency.[4][5][6] A single oral dose of 500 mg of bendazac-lysine is commonly administered.[4][5][6]

Sample Collection and Analysis

Blood samples are collected at various time points after drug administration.[7] Plasma is separated and stored until analysis. The concentrations of bendazac and its major metabolite, 5-hydroxybendazac, in plasma are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]

Caption: Generalized workflow for a Bendazac pharmacokinetic study.

Pharmacokinetic Analysis

The plasma concentration-time data are then used to calculate various pharmacokinetic parameters. The data for bendazac has been shown to fit a two-compartment open model.[4]

Mechanism of Action in Cataract Prevention

Bendazac's potential therapeutic effect in cataracts is primarily attributed to its ability to inhibit the denaturation of lens proteins.[1][9] This mechanism involves several related actions.

Caption: Proposed mechanism of Bendazac's anti-cataract action.

Bendazac and its primary metabolite, 5-hydroxybendazac, have been shown to inhibit the non-enzymatic glycation of lens proteins.[9][10] This process, where sugars react with proteins to form advanced glycation end-products (AGEs), is a key factor in the development of cataracts.[9] Additionally, bendazac exhibits antioxidant properties and can act as a free radical scavenger, further protecting lens proteins from oxidative damage.[3][11] The drug has also been shown to prevent the denaturation of proteins caused by heat and UV radiation.[2] By stabilizing the structure of lens crystallins, bendazac helps to maintain the transparency of the lens.[9]

References

- 1. Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]